molecular formula C9H13BrN2O B14052339 4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole

4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole

Cat. No.: B14052339
M. Wt: 245.12 g/mol
InChI Key: ANLAMOBTMNHLNL-ULUSZKPHSA-N
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Description

4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole is a heterocyclic compound that features both bromine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole typically involves multi-step reactions. One common method starts with the bromination of a precursor compound, followed by cyclization to form the oxazole ring. For instance, a solar photo-thermochemical C(sp3)–H bromination can be employed, using N-bromosuccinimide in dichloroethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: The formation of the oxazole ring itself is a cyclization reaction.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and brominated derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-((6R)-6-methylpiperidin-3-yl)oxazole is unique due to the presence of both bromine and oxazole functional groups, which confer distinct reactivity and potential for diverse applications. Its specific stereochemistry (6R) also adds to its uniqueness, influencing its interactions and properties.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole

InChI

InChI=1S/C9H13BrN2O/c1-6-2-3-7(4-11-6)9-12-8(10)5-13-9/h5-7,11H,2-4H2,1H3/t6-,7?/m1/s1

InChI Key

ANLAMOBTMNHLNL-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1CCC(CN1)C2=NC(=CO2)Br

Canonical SMILES

CC1CCC(CN1)C2=NC(=CO2)Br

Origin of Product

United States

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